Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Medicinal chemistry Physicochemical profiling Bioisosterism

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine is a 1,2,4-oxadiazole heterocycle bearing a 4-nitrophenyl group at the 3-position and a dimethylaminomethyl substituent at the 5-position. The compound (MF: C₁₁H₁₂N₄O₃; MW: 248.24 g·mol⁻¹; XLogP3: 1.5; no H-bond donors; 3 rotatable bonds) is typically supplied at ≥95% purity.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS No. 1049873-28-0
Cat. No. B3208393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine
CAS1049873-28-0
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O3/c1-14(2)7-10-12-11(13-18-10)8-3-5-9(6-4-8)15(16)17/h3-6H,7H2,1-2H3
InChIKeyCEQVOOGLHNALOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS 1049873-28-0): Procurement-Relevant Structural and Physicochemical Baseline


Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine is a 1,2,4-oxadiazole heterocycle bearing a 4-nitrophenyl group at the 3-position and a dimethylaminomethyl substituent at the 5-position [1]. The compound (MF: C₁₁H₁₂N₄O₃; MW: 248.24 g·mol⁻¹; XLogP3: 1.5; no H-bond donors; 3 rotatable bonds) is typically supplied at ≥95% purity [2]. Its structural features—the electron-withdrawing 4-nitrophenyl ring, the basic tertiary amine centre (pKa ~8–9 estimated for the conjugate acid), and the 1,2,4-oxadiazole core—collectively determine its reactivity profile, solubility behaviour, and biological recognition properties that cannot be replicated by simple substitution of any single moiety [3].

Why a Generic 1,2,4-Oxadiazole Cannot Replace Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine in Quantitative Research or Development


Within the oxadiazole class, biological activity, physicochemical behaviour, and synthetic utility are exquisitely sensitive to the regioisomeric form (1,2,4- vs 1,3,4-), the nature of the C5 substituent, and the electronic character of the aryl ring [1]. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole counterpart [2]. Furthermore, replacement of the dimethylaminomethyl group with a chloromethyl, unsubstituted, or primary amine moiety alters the basicity, nucleophilicity, hydrogen-bonding capacity, and metabolic vulnerability of the molecule, precluding simple one-to-one substitution in any assay or synthetic sequence [3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine Against Closest Analogs and Regioisomers


Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core

The 1,2,4-oxadiazole regioisomer consistently exhibits higher lipophilicity than its 1,3,4-oxadiazole counterpart. A systematic matched-pair analysis of the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer shows approximately an order of magnitude lower log D compared to the 1,2,4-isomer across diverse chemical contexts [1]. This differential directly impacts membrane permeability, plasma protein binding, and oral bioavailability predictions. For the target compound (XLogP3 = 1.5), the 1,3,4-regioisomeric analog would be predicted to have log D roughly 0.5–1.0 units lower, substantially altering its pharmacokinetic and distribution behaviour.

Medicinal chemistry Physicochemical profiling Bioisosterism

C5 Substituent Impact on Basicity and Salt Formation: Dimethylaminomethyl vs. Chloromethyl

The dimethylaminomethyl group at C5 confers a basic tertiary amine centre (estimated pKa of conjugate acid ≈ 8–9) that enables facile hydrochloride salt formation, improving aqueous solubility and crystallinity. The direct chloromethyl precursor, 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 57611-19-5), lacks this basic site entirely and is a neutral, water-insoluble alkylating agent . The hydrochloride salt of the target compound (CAS 1170444-94-6) is commercially available as a crystalline solid with defined stoichiometry, enabling precise formulation for biological assays .

Synthetic chemistry Salt formation Purification

C5 Substituent Effect on Hydrogen-Bond Acceptor Count and Drug-Likeness

The target compound (6 H-bond acceptors, 0 H-bond donors) occupies a distinct region of drug-like chemical space compared to analogs lacking the dimethylamino group. The unsubstituted parent 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2, MW: 191.14 g·mol⁻¹) has only 4 H-bond acceptors and 0 donors, making it less soluble and providing fewer recognition motifs for biological targets . The tert-butyl analog 5-(1,1-dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 10364-67-7?) has a similar H-bond profile to the parent but introduces steric bulk without adding polarity, shifting toward higher log P and potential solubility liabilities [1].

Drug design ADME prediction Lead optimization

Nitro-Substituted 1,2,4-Oxadiazole Class-Level Antimicrobial and Anticholinesterase Activity

A comprehensive activity profiling study of nitro-substituted 1,2,4- and 1,3,4-oxadiazoles demonstrated that compounds within this class exhibit potent antimicrobial activity (MIC ≥ 2 µM) against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and Trichophyton interdigitale, as well as acetylcholinesterase inhibition with IC₅₀ values as low as 1.47 µM, outperforming rivastigmine in several cases [1]. While the target compound itself was not explicitly tested in this study, the SAR analysis identified the nitrophenyl-1,2,4-oxadiazole scaffold as capable of delivering these activities. The dimethylaminomethyl substituent at C5 would be expected to modulate potency through altered basicity and target engagement.

Antimicrobial screening Cholinesterase inhibition SAR analysis

C5 Substituent Effects on Synthetic Versatility: Dimethylaminomethyl as a Late-Stage Diversification Handle

The dimethylaminomethyl group at C5 can serve as a directing/protecting group or be further elaborated via quaternization, N-oxide formation, or C–N bond cleavage, whereas the chloromethyl analog (CAS 57611-19-5) is primarily limited to nucleophilic substitution reactions that introduce an sp³ carbon linker . In published synthetic sequences, 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has been used to alkylate piperazine derivatives to generate more complex structures [1], demonstrating the utility of the C5 position. The target compound's tertiary amine offers orthogonal reactivity—it can participate in reductive amination, Mannich reactions, or serve as a ligand for metal coordination—expanding the accessible chemical space beyond what the chloromethyl precursor permits.

Synthetic methodology Late-stage functionalization Building block utility

Nitrophenyl Electronic Effect and Potential for Bioreductive Activation

The 4-nitrophenyl group is a well-established substrate for nitroreductase enzymes, which are overexpressed in hypoxic tumour microenvironments and certain pathogenic bacteria [1]. Among close analogs, 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2) and 5-(1,1-dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole also carry this moiety and could theoretically undergo bioreduction. However, the target compound's dimethylaminomethyl substituent introduces a basic handle that can be protonated at physiological pH, potentially altering cellular uptake and subcellular localization compared to neutral analogs [2]. While direct comparative nitroreductase kinetic data (k_cat, K_m) for these specific analogs have not been reported, the combination of the nitroaryl warhead and the basic amine delivery vector represents a differentiated profile for hypoxia-targeted probe or prodrug development.

Bioreductive prodrugs Nitroreductase Hypoxia targeting

Evidence-Backed Research and Industrial Application Scenarios for Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine


Medicinal Chemistry Lead Generation: Nitro-1,2,4-Oxadiazole Scaffold with Tunable Basicity

For medicinal chemistry programs targeting acetylcholinesterase, butyrylcholinesterase, or antimicrobial pathways, this compound provides the validated 1,2,4-oxadiazole scaffold with a nitrophenyl group positioned for target engagement [1]. The dimethylaminomethyl substituent at C5 introduces a predictable basicity and salt-forming capability that the unsubstituted or chloromethyl analogs lack, allowing pH-dependent solubility tuning without altering the core pharmacophore . Given that class-level AChE inhibition IC₅₀ values reach as low as 1.47 µM for nitro-1,2,4-oxadiazoles, this building block enables rapid exploration of C5 basic amine effects on potency, selectivity, and CNS penetration.

Synthetic Chemistry: Orthogonal C5 Handle for Late-Stage Diversification

The tertiary dimethylamino group serves as a latent diversification point orthogonal to the electrophilic chloromethyl handle of CAS 57611-19-5 [1]. It can be quaternized, oxidized to the N-oxide, or used to direct metal-catalyzed C–H functionalization at adjacent positions. Synthetic groups can procure this compound alongside the chloromethyl precursor to maximize the accessible derivative space from the shared 3-(4-nitrophenyl)-1,2,4-oxadiazole core .

Bioreductive Probe Development: Nitroaryl Warhead with Basic Amine Delivery Vector

The 4-nitrophenyl moiety is a recognized substrate for nitroreductase enzymes prevalent in hypoxic tumour cells and certain pathogenic bacteria [1]. Unlike the neutral nitrophenyl-oxadiazole analogs, the target compound's basic dimethylaminomethyl group can be protonated in the acidic tumour microenvironment or phagolysosomes, potentially enhancing cellular retention and providing a self-immolative release mechanism upon bioreduction. This dual functionality—nitroaryl trigger plus basic amine delivery vector—offers a differentiated profile for the rational design of hypoxia-activated fluorescent probes or prodrugs.

Analytical Reference Standard and Assay Development

With a defined chemical structure (SMILES: CN(C)CC1=NC(=NO1)C2=CC=C(C=C2)N+(=O)O-), an MDL number (MFCD10686715), commercial availability at ≥95% purity, and a well-characterized hydrochloride salt form (CAS 1170444-94-6), this compound is suited as a reference standard in LC-MS method development, stability-indicating assays, and quantitative NMR studies [1]. The combination of the UV-active nitrophenyl chromophore (λ_max ~270 nm) and the ionizable amine facilitates detection by both UV and MS, offering advantages over the UV-transparent tert-butyl or unsubstituted analogs .

Quote Request

Request a Quote for Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.